N-(1-Hydroxy-2-pentanyl)butanamide
Description
N-(1-Hydroxy-2-pentanyl)butanamide is a secondary amide featuring a butanamide backbone (C₄H₉CONH-) substituted at the nitrogen atom with a 1-hydroxy-2-pentanyl group. The compound’s molecular formula is C₉H₁₉NO₂, with a molecular weight of 177.26 g/mol. The hydroxyl group on the pentyl chain enhances hydrophilicity compared to purely aliphatic analogs, while the amide group provides hydrogen-bonding capability.
Properties
CAS No. |
137160-75-9 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(1-hydroxypentan-2-yl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-5-8(7-11)10-9(12)6-4-2/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
NQGJMIHRQGPVPK-UHFFFAOYSA-N |
SMILES |
CCCC(CO)NC(=O)CCC |
Canonical SMILES |
CCCC(CO)NC(=O)CCC |
Synonyms |
Butanamide, N-[1-(hydroxymethyl)butyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Hydroxyoctanamide (CAS: 7377-03-9)
Molecular Formula: C₈H₁₇NO₂ Key Differences:
- Chain Length : N-Hydroxyoctanamide has an 8-carbon backbone (vs. 9 carbons in the target compound).
- Hydroxyl Position : The hydroxyl group in N-Hydroxyoctanamide is directly attached to the amide nitrogen, whereas in the target compound, it is on a pentyl substituent.
- Physicochemical Properties :
- LogP : Estimated to be higher for N-Hydroxyoctanamide due to its longer aliphatic chain, increasing lipophilicity.
- Solubility : The target compound’s terminal hydroxyl group may improve aqueous solubility compared to N-Hydroxyoctanamide.
Applications : N-Hydroxyoctanamide is used industrially as a chemical intermediate, while the target compound’s structure suggests suitability for drug delivery systems or moisturizing agents.
Acebutolol-Related Butanamide Impurities (e.g., Imp. I, CAS: 441019-91-6)
Molecular Formula : C₂₃H₃₃N₃O₅ (Imp. I)
Key Differences :
- Complexity: Imp. I includes aromatic rings (phenyl), acetyl, and ethylamino groups, increasing rigidity and molecular weight (443.53 g/mol vs. 177.26 g/mol).
- Solubility : The polar ether and amide linkages in Imp. I enhance solubility in organic solvents but reduce water solubility compared to the target compound.
- Stability : The aromatic structure in Imp. I may resist hydrolysis, whereas the target compound’s aliphatic hydroxyl group could make it prone to oxidation.
Stereoisomeric Butanamide Derivatives (e.g., Pharmacopeial Forum PF 43(1))
Example Structure: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Key Differences:
- Stereochemistry : These derivatives have multiple stereocenters, enabling precise biological targeting (e.g., enzyme inhibition).
- Functional Groups: Phenoxy and tetrahydro-pyrimidinyl groups introduce hydrogen-bonding and π-π stacking capabilities absent in the target compound.
- Molecular Weight : ~600–650 g/mol (vs. 177.26 g/mol), affecting pharmacokinetics (e.g., slower diffusion).
Applications : Likely used as antiviral or protease inhibitor drugs, whereas the target compound’s simpler structure may limit its specificity.
Data Table: Comparative Analysis
Research Findings and Implications
- Lipophilicity vs. Solubility : The target compound’s hydroxyl group balances lipophilicity and solubility better than N-Hydroxyoctanamide, making it a candidate for topical formulations.
- Synthetic Accessibility : The absence of stereocenters simplifies synthesis compared to Pharmacopeial Forum derivatives, enabling cost-effective production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
